APX-115 游离碱
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
伊苏秦昔: 是一种由Aptabio Therapeutics Inc. 开发的全新研究性化合物。 它是一种首创的全NADPH氧化酶 (NOX) 抑制剂,旨在调节氧化应激,氧化应激是各种疾病(包括糖尿病肾病)发生和进展的关键致病因素 .
科学研究应用
作用机制
伊苏秦昔通过抑制NADPH氧化酶(NOX1-5、DUOX1和DUOX2)发挥作用,这些酶是活性氧物质 (ROS) 的主要来源。 通过减少ROS的生成,伊苏秦昔有助于减轻氧化应激并防止组织损伤 . 这种机制在糖尿病肾病等疾病中特别有益,在这些疾病中,氧化应激在疾病进展中起着重要作用 .
生化分析
Biochemical Properties
APX-115 Free Base interacts with enzymes such as Nox1, Nox2, and Nox4 . It has Ki values of 1.08 μM, 0.57 μM, and 0.63 μM for Nox1, Nox2, and Nox4, respectively . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
APX-115 Free Base has been found to significantly suppress the expression of inflammatory molecules including MCP-1/CCL2, IL-6, and TNFα in the diabetic kidney . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of APX-115 Free Base involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its inhibitory action on NADPH oxidases .
Temporal Effects in Laboratory Settings
Over time, APX-115 Free Base has been observed to effectively prevent kidney injury in diabetic mice . This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of APX-115 Free Base vary with different dosages . For instance, it was administered by oral gavage at a dose of 60 mg/kg per day in diabetic mice for 12 weeks . It significantly improved insulin resistance in diabetic mice, similar to GKT137831 .
Metabolic Pathways
APX-115 Free Base is involved in the NADPH oxidase pathway . It interacts with enzymes such as Nox1, Nox2, and Nox4, and could also include any effects on metabolic flux or metabolite levels .
准备方法
合成路线和反应条件: 伊苏秦昔的合成涉及制备其游离碱形式,然后将其转化为其盐酸盐以提高稳定性和递送效果。 详细的合成路线和反应条件属于专有信息,未公开 .
工业生产方法: 伊苏秦昔的工业生产可能涉及在受控条件下进行大规模合成,以确保纯度和一致性。 该工艺包括多个化学反应、纯化和质量控制步骤,以满足药品标准 .
化学反应分析
反应类型: 伊苏秦昔主要进行抑制NADPH氧化酶的抑制反应。 由于其特殊的抑制功能,它不参与典型的有机反应,例如氧化、还原或取代 .
常用试剂和条件: 该化合物使用适用于形成其独特化学结构的标准有机试剂和条件合成。 具体的试剂和条件是专有的 .
主要形成的产物: 伊苏秦昔合成的主要产物是其盐酸盐,用于临床应用 .
相似化合物的比较
类似化合物:
Setanaxib (GKT137831): 一种用于类似应用的双重NOX1/NOX4抑制剂.
独特性: 伊苏秦昔的独特性在于其全NOX抑制活性,可以同时靶向多种NOX亚型。 这种广谱抑制与其他靶向特定亚型的NOX抑制剂相比,可以更全面地减少氧化应激 .
属性
IUPAC Name |
5-phenyl-4-propyl-2-pyridin-2-yl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-8-14-16(13-9-4-3-5-10-13)19-20(17(14)21)15-11-6-7-12-18-15/h3-7,9-12,19H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWZEELPLKPYBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NN(C1=O)C2=CC=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1270084-92-8 |
Source
|
Record name | Isuzinaxib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1270084928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISUZINAXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP664UDC7T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。